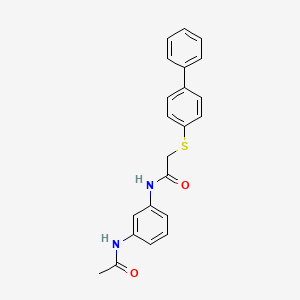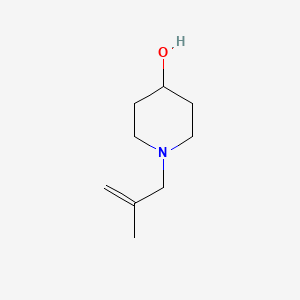
4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride, also known as MMPP, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MMPP belongs to the class of piperazine derivatives, which have been found to possess various biological activities, including antipsychotic, analgesic, and anti-inflammatory effects.
作用機序
The exact mechanism of action of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride is not fully understood. It is believed to exert its effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been found to bind to dopamine receptors and inhibit the release of dopamine, which is thought to contribute to its antipsychotic effects. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has also been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has also been found to inhibit the release of pro-inflammatory cytokines and prostaglandins, leading to its anti-inflammatory effects. In addition, 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been shown to have analgesic effects by inhibiting the activity of nociceptive neurons.
実験室実験の利点と制限
One of the advantages of using 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, the exact mechanism of action of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride is not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride. One area of interest is the development of more selective and potent analogs of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride that can be used in the treatment of various diseases. Another area of interest is the investigation of the long-term effects of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride on the brain and other organs, as well as its potential for drug interactions. Finally, the use of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride in combination with other drugs or therapies may also be explored for its potential synergistic effects.
合成法
The synthesis of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride involves the reaction of 4-methyl-1,2-phenylenediamine with methylsulfonyl chloride in the presence of a base, followed by the reaction with hydrochloric acid to obtain the hydrochloride salt of 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride. The overall reaction scheme is shown below:
科学的研究の応用
4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, and pain management. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has been found to exhibit antipsychotic effects by modulating the activity of dopamine receptors in the brain. It has also been shown to possess analgesic and anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and prostaglandins. 4-Methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
4-methyl-1-methylsulfonyl-2-phenylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-13-8-9-14(17(2,15)16)12(10-13)11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKCRORDMGZOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)

![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)
![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)
![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)


![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)

![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)

